Lack of Topoisomerase IIα Inhibition Data
In the 2019 structure-guided optimization study of 4,6-disubstituted-1,3,5-triazin-2(1H)-ones by Bergant et al., 36 aromatic analogues were synthesized and evaluated for human topoisomerase IIα inhibition, yielding IC₅₀ values that drove further design [1]. The saturated 4,6-diethyl-1,3,5-triazinan-2-one (CAS 119171-47-0) was not included in this focused library, and no decatenation assay data or cytotoxicity data (HepG2, MCF-7) are reported for this scaffold in the accessible literature. This gap means that procurement for topoisomerase-targeted research carries a risk of inactivity that does not exist for the characterized aromatic congeners.
| Evidence Dimension | Human topoisomerase IIα decatenation assay IC₅₀ |
|---|---|
| Target Compound Data | No data reported |
| Comparator Or Baseline | 4,6-disubstituted-1,3,5-triazin-2(1H)-one analogues: IC₅₀ values ranging from low micromolar to >100 µM reported in Bergant et al. 2019 |
| Quantified Difference | Cannot be calculated; target compound absent from the study |
| Conditions | In vitro topo IIα-mediated decatenation assay (Bergant et al. 2019) |
Why This Matters
For laboratories pursuing catalytic topoisomerase IIα inhibitors, the absence of any inhibitory data for the saturated scaffold means it cannot be selected as a direct replacement for characterized aromatic triazinones without de novo screening.
- [1] Bergant, K., Janezic, M., Valjavec, K., Sosic, I., Pajk, S., Stampar, M., Zegura, B., Gobec, S., Filipic, M., & Perdih, A. (2019). Structure-guided optimization of 4,6-substituted-1,3,5-triazin-2(1H)-ones as catalytic inhibitors of human DNA topoisomerase IIα. European Journal of Medicinal Chemistry, 175, 330–348. View Source
